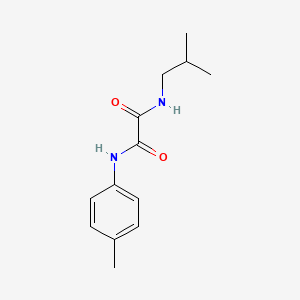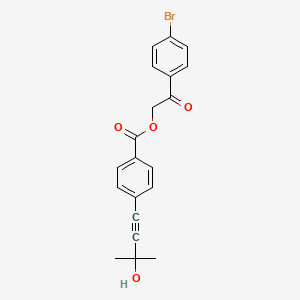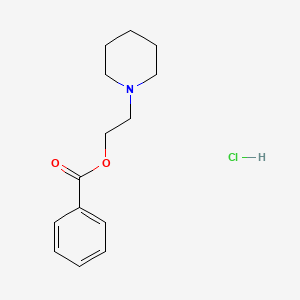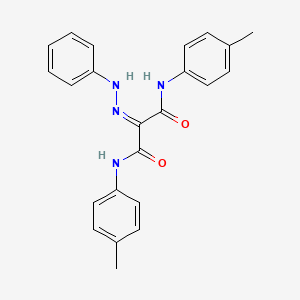![molecular formula C12H12Cl3NO3 B4999100 N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide, also known as TFEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
科学的研究の応用
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a herbicide and insecticide due to its ability to inhibit the growth of certain plants and insects. Additionally, this compound has been investigated for its potential use as a flame retardant in various materials.
作用機序
The mechanism of action of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide varies depending on its application. In medicine, this compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer progression. In agriculture, this compound inhibits the activity of certain enzymes involved in plant and insect growth, leading to their death. As a flame retardant, this compound works by releasing water vapor and carbon dioxide when exposed to heat, which helps to prevent the spread of flames.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects depending on its concentration and application. In medicine, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in photosynthesis and respiration, leading to a decrease in plant growth and insect mortality. As a flame retardant, this compound has been shown to reduce the flammability of various materials without causing significant harm to human health or the environment.
実験室実験の利点と制限
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide, including the development of new drugs for the treatment of inflammatory diseases and cancer, the optimization of this compound as a herbicide and insecticide, and the exploration of new applications for this compound as a flame retardant. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential risks and benefits in various applications.
In conclusion, this compound, or this compound, is a synthetic compound with a range of potential applications in medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of this compound in various applications.
合成法
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide can be synthesized using a multistep process that involves the reaction of 4-formylphenol with 2,2,2-trichloroethylpropanoate in the presence of a base, followed by acid-catalyzed cyclization to form the desired product. This method has been optimized to improve the yield and purity of this compound, making it a viable option for large-scale production.
特性
IUPAC Name |
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO3/c1-2-10(18)16-11(12(13,14)15)19-9-5-3-8(7-17)4-6-9/h3-7,11H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEKHRCAPSXKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4999028.png)

![6-(2,6-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4999043.png)
![2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)


![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)

![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)